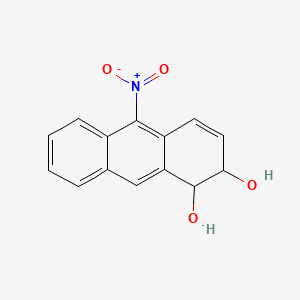

10-Nitro-1,2-dihydroanthracene-1,2-diol

Description

Contextualization within Nitrated Polycyclic Aromatic Hydrocarbons (NPAHs) and Dihydroanthracene Derivatives Research

10-Nitro-1,2-dihydroanthracene-1,2-diol is classified within two significant groups of organic compounds: Nitrated Polycyclic Aromatic Hydrocarbons (NPAHs) and dihydroanthracene derivatives.

Nitrated Polycyclic Aromatic Hydrocarbons (NPAHs): NPAHs are derivatives of polycyclic aromatic hydrocarbons (PAHs) that contain at least one nitro functional group (-NO2) attached to the aromatic ring system. nih.gov They are formed through incomplete combustion processes, such as in diesel engine exhaust, and via the chemical transformation of parent PAHs in the atmosphere. nih.govresearchgate.net NPAHs are of significant environmental and toxicological concern because they often exhibit greater mutagenicity and carcinogenicity than the PAHs from which they are derived. nih.govproquest.comnih.gov The nitro group can be metabolically reduced in biological systems, leading to reactive intermediates that can damage DNA. ontosight.ainih.gov The study of specific NPAHs helps in understanding their environmental fate, transport mechanisms, and adverse health effects. nih.gov

Dihydroanthracene Derivatives: Anthracene (B1667546) is a polycyclic aromatic hydrocarbon that can be reduced at its central ring (positions 9 and 10) to form 9,10-dihydroanthracene (B76342), a non-planar molecule where the two flanking benzene (B151609) rings are not fully conjugated. wikipedia.org This structural change makes the flanking rings more susceptible to further reactions. Derivatives of dihydroanthracene are investigated for a variety of reasons, including their potential applications in medicinal chemistry and materials science. nih.govresearchgate.net The synthesis and reactivity of substituted dihydroanthracenes are areas of active research, exploring how different functional groups influence the molecule's properties and chemical behavior. acs.orgresearchgate.net

This compound combines features of both these classes. It possesses the nitrated aromatic system characteristic of NPAHs and the partially saturated central ring of a dihydroanthracene derivative, further functionalized with a diol.

Significance of Investigating Substituted Dihydroanthracene Diols in Academic Chemistry

The investigation of substituted dihydroanthracene diols is significant for several reasons. Diols, which are compounds containing two hydroxyl groups, are crucial in the study of PAH metabolism. wikipedia.org The formation of dihydrodiol derivatives is a key step in the metabolic activation of many PAHs. nih.govnih.gov Enzymes can convert PAHs into arene oxides, which are then hydrated to form trans-dihydrodiols. These dihydrodiols can be further metabolized to form highly reactive diol epoxides, which are known to be ultimate carcinogens that can bind to DNA.

By studying specific substituted dihydroanthracene diols, such as the 10-nitro derivative, researchers can:

Elucidate Metabolic Pathways: Understand how substituents like the nitro group affect the rate and pathway of metabolic processes. The presence of a nitro group can significantly alter the electronic properties of the molecule, influencing enzyme interactions and the formation of subsequent metabolites. ontosight.ai

Probe Structure-Toxicity Relationships: Determine how the specific arrangement of functional groups (diol, nitro group) on the dihydroanthracene skeleton contributes to the compound's biological activity and potential toxicity. proquest.com

Develop Synthetic Methodologies: The synthesis of complex molecules like this compound presents challenges and opportunities for developing new synthetic methods in organic chemistry. researchgate.net

The diol functionality itself is versatile, serving as a precursor for further chemical transformations and being used as protecting groups in multi-step organic syntheses. chemistrysteps.com

Overview of Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape for this compound is characterized by a notable scarcity of dedicated studies. While the broader categories of NPAHs and dihydroanthracene derivatives are well-researched, this specific compound appears to be significantly under-investigated.

A closely related compound, identified as 1,2-Dihydroxy-9-nitro-1,2-dihydroanthracene, has been noted for its toxicological implications. ontosight.ai Research suggests this compound can undergo metabolic activation to form reactive intermediates capable of causing DNA damage, which is a known mechanism for the carcinogenicity of many PAH derivatives. ontosight.ai This highlights the potential biological relevance of the compound class.

However, this limited information points to substantial knowledge gaps. The primary gaps in the current understanding of this compound include:

Definitive Synthesis: A well-established, high-yield synthetic route specifically for this compound is not widely documented in readily available literature.

Physicochemical Properties: Comprehensive data on its physical and chemical properties, such as melting point, boiling point, and solubility, are not readily available.

Spectroscopic Characterization: Detailed spectroscopic data (e.g., NMR, IR, Mass Spectrometry) that would unambiguously confirm its structure and stereochemistry are lacking in public databases.

Metabolic Fate: The complete metabolic pathway, including the specific enzymes involved and the full range of metabolites formed, has not been elucidated.

Mechanism of Action: While related compounds are known to be genotoxic, the precise molecular mechanisms of toxicity for this compound remain unknown.

The absence of extensive research on this specific molecule represents an opportunity for future investigation to better understand the complex interplay of structure, metabolism, and biological activity within the broader family of nitrated and oxygenated PAHs.

Compound Data

Table 1: Properties of Related Anthracene Derivatives

| Property | 9,10-Dihydroanthracene | 1,2-Anthracenediol | (1R,2R)-1,2-dihydroanthracene-1,2-diol |

| Molecular Formula | C₁₄H₁₂ sigmaaldrich.com | C₁₄H₁₀O₂ nih.gov | C₁₄H₁₂O₂ nih.gov |

| Molar Mass | 180.25 g·mol⁻¹ sigmaaldrich.com | 210.23 g/mol nih.gov | 212.24 g/mol nih.gov |

| Appearance | White solid wikipedia.org | Data not available | Data not available |

| Melting Point | 108 to 109 °C wikipedia.org | Data not available | Data not available |

| Boiling Point | 312 °C wikipedia.org | Data not available | Data not available |

| CAS Number | 613-31-0 sigmaaldrich.com | 577-95-7 nih.gov | 98856-92-9 nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

10-nitro-1,2-dihydroanthracene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-12-6-5-10-11(14(12)17)7-8-3-1-2-4-9(8)13(10)15(18)19/h1-7,12,14,16-17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOVNHOBHYKYND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C(C(C=CC3=C2[N+](=O)[O-])O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Mechanistic Studies of 10 Nitro 1,2 Dihydroanthracene 1,2 Diol

Strategies for Regio- and Stereoselective Synthesis of Dihydroanthracene Diols

The foundational step in the synthesis of the target molecule is the formation of the 1,2-dihydroanthracene-1,2-diol core. Achieving this with the desired regio- and stereochemistry can be approached through both enzymatic and classical chemical routes.

Enzymatic Dihydroxylation Approaches for Aromatic Precursors

Biocatalysis offers a powerful and highly selective method for the dihydroxylation of aromatic compounds. Toluene and naphthalene (B1677914) dioxygenase (TDO/NDO) enzyme systems, found in certain soil bacteria (e.g., Pseudomonas putida), are particularly effective for this transformation. These enzymes catalyze the syn-dihydroxylation of the aromatic ring of anthracene (B1667546) to yield a cis-1,2-dihydro-1,2-diol. researchgate.net

The reaction mechanism involves the activation of molecular oxygen by a non-heme iron center within the enzyme's active site. This activated oxygen species is then transferred to the anthracene substrate in a highly stereospecific manner. The use of whole-cell biotransformations or isolated enzymes allows for the production of enantiomerically pure dihydrodiols, which are valuable chiral building blocks for further synthesis. researchgate.netrsc.orgacs.org For instance, the oxidation of 9,10-dihydroanthracene (B76342) by naphthalene dioxygenase yields (+)-cis-(1R,2S)-1,2-dihydroxy-1,2,9,10-tetrahydroanthracene with high enantiomeric excess. researchgate.net

| Enzyme System | Substrate | Product | Stereochemistry |

| Naphthalene Dioxygenase (NDO) | Anthracene | cis-1,2-Dihydroxy-1,2-dihydroanthracene | cis |

| Toluene Dioxygenase (TDO) | Anthracene | cis-1,2-Dihydroxy-1,2-dihydroanthracene | cis |

| Flavin-dependent Oxygenase (e.g., DynE13) | δ-Thiolactone Anthracene | Hydroxyanthraquinone (via diol intermediates) | Not specified |

This table summarizes key enzymatic systems capable of hydroxylating anthracene or its derivatives. researchgate.netnih.govacs.org

Chemical Reduction and Functionalization Routes to Dihydroanthracene Derivatives

Conventional chemical methods provide an alternative, albeit often less stereoselective, route to dihydroanthracene diols. These methods typically involve a two-stage process: partial reduction of the anthracene core followed by dihydroxylation of a resulting double bond.

One common approach is the Sharpless Asymmetric Dihydroxylation, which is highly effective for converting alkenes to vicinal diols with predictable stereochemistry. organic-chemistry.orgalfa-chemistry.comwikipedia.org To apply this method to anthracene, the central ring must first be selectively reduced to generate a dihydroanthracene intermediate containing an isolated double bond in one of the terminal rings. This can be challenging due to the reactivity of the 9 and 10 positions. The subsequent dihydroxylation using osmium tetroxide (OsO₄) with a chiral ligand (e.g., derivatives of dihydroquinine or dihydroquinidine) can produce the desired 1,2-diol. mdpi.comencyclopedia.pub The choice of the chiral ligand (found in AD-mix-α or AD-mix-β) dictates which face of the double bond is hydroxylated, allowing for control over the product's absolute stereochemistry. wikipedia.org

Alternatively, the synthesis of trans-dihydrodiols can be achieved through methods involving the epoxidation of an alkene intermediate followed by acid-catalyzed ring-opening. The synthesis and properties of vicinal trans-dihydrodiols of anthracene have been reported, providing a pathway to different stereoisomers compared to the enzymatic cis-dihydroxylation. ontosight.aiacs.org

Nitration Reactions and Incorporation of Nitro Groups in Dihydroanthracene Systems

The introduction of a nitro (-NO₂) group onto the dihydroanthracene diol framework is achieved via electrophilic aromatic substitution. The standard reagent for this transformation is a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com This "mixed acid" system generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. jove.comnih.gov

The regioselectivity of the nitration is governed by the directing effects of the substituents already present on the aromatic ring. In the case of 1,2-dihydroanthracene-1,2-diol, the hydroxyl (-OH) groups are powerful activating substituents. unizin.orglibretexts.org Through resonance, they donate electron density to the aromatic system, making it more nucleophilic and thus more reactive towards electrophiles. quora.comlibretexts.org This electron donation is most pronounced at the ortho and para positions relative to the hydroxyl groups.

Given the structure of the 1,2-diol on a terminal ring of the dihydroanthracene, the C4 and C10 positions are activated. Steric hindrance from the adjacent diol-bearing ring may disfavor substitution at the C4 position. Consequently, the nitronium ion is preferentially directed to the C10 position, which is the para position relative to the C1 hydroxyl group and is electronically activated.

| Substituent Group | Activating/Deactivating | Directing Effect |

| -OH (Hydroxyl) | Activating | ortho, para |

| -NO₂ (Nitro) | Deactivating | meta |

This table outlines the directing effects of relevant functional groups in electrophilic aromatic substitution. unizin.orglibretexts.org

Reaction Mechanisms and Pathways in the Formation of 10-Nitro-1,2-dihydroanthracene-1,2-diol

The most plausible synthetic pathway to this compound involves a two-step sequence: dihydroxylation followed by nitration. An alternative route, involving nitration first, is generally considered less viable due to the strong deactivating nature of the nitro group, which would significantly hinder the subsequent dihydroxylation step.

Proposed Synthetic Pathway:

Step 1: Dihydroxylation of Anthracene. Anthracene is first converted to 1,2-dihydroanthracene-1,2-diol, preferably using an enzymatic approach to ensure high regio- and stereoselectivity, yielding the cis-diol.

Step 2: Electrophilic Nitration. The resulting diol is then subjected to nitration using a mixture of nitric and sulfuric acids.

Mechanism of Nitration (Step 2):

The mechanism proceeds via a classic electrophilic aromatic substitution pathway:

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion (NO₂⁺).

Electrophilic Attack: The electron-rich π-system of the dihydroanthracene diol, activated by the hydroxyl groups, attacks the nitronium ion. The attack occurs at the C10 position due to the powerful para-directing effect of the C1-hydroxyl group. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. nih.gov The positive charge in this intermediate is delocalized across the aromatic system, with significant resonance contributors placing the charge on the oxygen of the hydroxyl groups, which provides substantial stabilization.

Deprotonation: A weak base in the reaction mixture, typically water or the bisulfate ion (HSO₄⁻), removes the proton from the C10 carbon. This restores the aromaticity of the ring system and yields the final product, this compound.

This mechanistic pathway highlights how the principles of substituent effects and electrophilic substitution are harnessed to achieve the targeted synthesis of a specifically functionalized polycyclic aromatic hydrocarbon derivative.

Structural Elucidation and Stereochemical Investigations of Dihydroanthracene 1,2 Diols

Conformational Analysis of Dihydroanthracene Backbones

The conformation of the dihydroanthracene backbone is influenced by the nature and position of its substituents. In the case of 10-Nitro-1,2-dihydroanthracene-1,2-diol, the presence of the nitro group at the C10 position and the hydroxyl groups at C1 and C2 introduces significant steric and electronic effects that can modulate the precise geometry of the boat conformation. For instance, the bulky nitro group may preferentially occupy a pseudo-equatorial position to minimize steric strain.

| Feature | Description | Reference |

| Central Ring Geometry | Boat-shaped conformation | acs.org |

| Substituent Positions | Pseudo-axial and Pseudo-equatorial | |

| Influence of Nitro Group | Steric and electronic effects on ring pucker | |

| Influence of Diol Group | Intramolecular hydrogen bonding possibilities affecting local conformation |

Stereochemical Aspects of 1,2-Diol Moieties in Anthracene (B1667546) Derivatives

The 1,2-diol moiety on the dihydroanthracene ring introduces multiple stereocenters, leading to the possibility of several stereoisomers. The relative orientation of the two hydroxyl groups defines them as either cis or trans diastereomers. Furthermore, each of these diastereomers can exist as a pair of enantiomers.

cis-diol : The hydroxyl groups are on the same side of the ring. This can result in (1R, 2S) and (1S, 2R) configurations, which are meso if the rest of the molecule is symmetric, or enantiomers if it is not.

trans-diol : The hydroxyl groups are on opposite sides of the ring. This results in (1R, 2R) and (1S, 2S) enantiomeric pairs.

The absolute stereochemistry of such diols is often determined through advanced analytical techniques. For example, studies on anthracene metabolites have successfully assigned the absolute configuration of related cis- and trans-1,2-diols. rsc.org The biological activity and metabolic pathways of anthracene derivatives are often highly dependent on the specific stereoisomer. nih.govnih.gov

| Stereoisomer Type | Description | Possible Configurations |

| cis-Diastereomer | Hydroxyl groups on the same face of the ring | (1R, 2S) / (1S, 2R) |

| trans-Diastereomer | Hydroxyl groups on opposite faces of the ring | (1R, 2R) / (1S, 2S) |

Advanced Spectroscopic Techniques for Structural Characterization

A combination of spectroscopic methods is essential for the complete structural elucidation of complex molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms. For dihydroanthracene diols, the coupling constants between protons on the C1 and C2 carbons are particularly informative for determining the cis or trans relationship of the diol. A larger coupling constant is typically observed for pseudo-diaxial protons in a trans-diol, while a smaller coupling constant suggests a cis relationship. The chemical shifts are also sensitive to the electronic effects of the nitro group.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. The presence of hydroxyl groups is indicated by a broad absorption band in the 3200-3600 cm⁻¹ region. The nitro group will show characteristic strong absorptions typically around 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹. mdpi.com

Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its molecular formula. High-resolution mass spectrometry can determine the elemental composition with high accuracy.

| Technique | Information Obtained | Expected Features for this compound |

| ¹H NMR | Proton environment, connectivity, stereochemistry | Signals for aromatic, aliphatic, and hydroxyl protons; coupling constants indicating cis/trans diol configuration. |

| ¹³C NMR | Carbon skeleton and chemical environment | Resonances for aromatic, sp³ carbons of the diol, and carbons influenced by the nitro group. |

| IR Spectroscopy | Functional groups | Broad O-H stretch (~3400 cm⁻¹), strong N-O asymmetric and symmetric stretches (~1530 and ~1350 cm⁻¹). mdpi.com |

| Mass Spectrometry | Molecular weight and formula | Molecular ion peak corresponding to C₁₄H₁₁NO₄ and characteristic fragmentation patterns. |

X-ray Crystallography and Supramolecular Assembly of Dihydroanthracene Diols

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline compound. wikipedia.orglibretexts.org This technique provides unambiguous information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For a molecule like this compound, a crystal structure would confirm the boat conformation of the central ring and the relative and absolute configuration of the 1,2-diol moiety. researchgate.net

Furthermore, X-ray crystallography reveals how molecules pack in the solid state, which is governed by intermolecular forces. The hydroxyl groups of the diol are capable of forming strong hydrogen bonds, which can direct the formation of extended supramolecular assemblies such as chains, sheets, or three-dimensional networks. The nitro group can also participate in weaker intermolecular interactions. The study of these assemblies is crucial for understanding the material properties of the compound. Studies on related functionalized 9,10-dihydroanthracene (B76342) derivatives have shown they can adopt saddle-like conformations and form complex crystal packing arrangements. researchgate.net

| Parameter | Significance |

| Unit Cell Dimensions | Defines the basic repeating unit of the crystal lattice. |

| Space Group | Describes the symmetry elements within the crystal. |

| Atomic Coordinates | Provides the precise location of each atom, defining bond lengths and angles. |

| Intermolecular Interactions | Reveals hydrogen bonding, π-π stacking, and other forces that create the supramolecular structure. |

Mechanistic Research on Environmental Formation and Atmospheric Fate of Nitrated Dihydroanthracene Diols

Primary and Secondary Formation Pathways of Nitrated Polycyclic Aromatic Hydrocarbons (NPAHs) Relevant to Dihydroanthracene Derivatives

Nitrated Polycyclic Aromatic Hydrocarbons (NPAHs) enter the environment through two main pathways: primary emissions and secondary formation. acs.org

Primary Formation: Primary NPAHs are formed during incomplete combustion processes. nih.gov These direct emissions originate from sources such as diesel engines, industrial activities, and natural events like forest fires. The specific NPAH isomers formed depend on the combustion conditions and the parent PAH compounds present in the organic material.

Secondary Formation: Secondary NPAHs are formed in the atmosphere through chemical reactions of parent PAHs. nih.gov Gas-phase PAHs, typically those with 2-4 rings, can react with atmospheric oxidants in the presence of nitrogen oxides (NOx) to yield NPAHs. nih.gov Key atmospheric reactions include:

Daytime Reactions: During the day, the hydroxyl (OH) radical is the primary oxidant. The reaction of a PAH with an OH radical can lead to the formation of an OH-PAH adduct. This intermediate can then react with nitrogen dioxide (NO₂) to form a nitro-PAH and water. aaqr.org In sunlit conditions, OH-initiated reactions can account for 90-100% of nitro-PAH formation. aaqr.org

Nighttime Reactions: At night, in the absence of sunlight, the nitrate (B79036) (NO₃) radical becomes the dominant initiator of NPAH formation. aaqr.org The NO₃ radical is formed from the reaction of ozone (O₃) and NO₂. aaqr.org The reaction mechanism involves the addition of the NO₃ radical to the PAH, followed by a reaction with NO₂ and subsequent elimination of nitric acid (HNO₃) to produce a nitronaphthalene. nih.gov This pathway is particularly significant during colder seasons or at night when O₃ concentrations are high and NO levels are low. aaqr.org

The formation of specific isomers can indicate the reaction pathway. For example, 2-nitrofluoranthene is typically formed from the gas-phase reaction of fluoranthene with both OH and NO₃ radicals, while isomers like 3-nitrofluoranthene are associated with heterogeneous reactions. nih.govacs.org

| Time of Day | Primary Oxidant | General Reaction Pathway | Significance |

|---|---|---|---|

| Daytime | Hydroxyl Radical (OH) | PAH + OH → [PAH-OH]• → +NO₂ → Nitro-PAH + H₂O | Accounts for 90-100% of NPAH formation in abundant sunlight aaqr.org |

| Nighttime | Nitrate Radical (NO₃) | PAH + NO₃ → [PAH-NO₃]• → +NO₂ → Nitro-PAH + HNO₃ | Dominant pathway when O₃ is high and NO is low, especially in winter aaqr.org |

Photochemical Reactions and Atmospheric Transformations of Nitro-PAH Derivatives

Once formed, NPAHs undergo further transformations in the atmosphere, primarily driven by photochemical reactions upon exposure to sunlight. nih.gov Photochemical transformation is considered a major pathway for the natural removal of NPAHs from the environment. The mechanism and rate of these reactions are heavily influenced by the molecular structure of the NPAH, specifically the orientation of the nitro (NO₂) group relative to the aromatic ring system. nih.govnih.gov

Perpendicular Nitro Group: In NPAHs where steric hindrance from adjacent hydrogen atoms forces the nitro group into a perpendicular orientation (e.g., 9-nitroanthracene), the primary photochemical pathway is a nitro-to-nitrite rearrangement. nih.govnih.gov This nitrite intermediate is unstable and decomposes into a nitric oxide (NO) radical and a phenoxy radical. nih.gov The phenoxy radical can then rearrange, leading to the formation of products like nitroso ketones and, ultimately, quinones. nih.gov This rearrangement process is typically faster than other photoreactions. nih.gov

Co-planar Nitro Group: For NPAHs where the nitro group is parallel (co-planar) to the aromatic rings, the more likely photochemical reaction is the oxidation of the aromatic rings themselves. nih.govnih.gov These reactions are generally slower than the nitro-to-nitrite rearrangement. nih.gov

The presence of molecular oxygen can significantly impact the photodegradation quantum yield, in some cases reducing it by scavenging radical species. The solvent or environmental matrix in which the reaction occurs also affects the degradation rate and the types of photoproducts formed. nih.gov For instance, the photodegradation rates of several NPAHs were found to follow the order: CHCl₃ > CH₂Cl₂ > DMF > DMF/H₂O > CH₃CN > CH₃CN/H₂O. researchgate.net

| Nitro Group Orientation | Primary Photochemical Pathway | Reaction Rate | Example Compound |

|---|---|---|---|

| Perpendicular | Nitro-to-nitrite rearrangement, leading to quinone formation nih.govnih.gov | Faster | 9-Nitroanthracene nih.gov |

| Co-planar (Parallel) | Oxidation of the aromatic rings nih.govnih.gov | Slower | 1-Nitropyrene, 3-Nitrofluoranthene researchgate.net |

Degradation and Persistence Mechanisms in Environmental Matrices

The fate and persistence of NPAHs in the environment are governed by a combination of physical, chemical, and biological processes. Their low water solubility means they tend to associate with particulate matter in aquatic systems, eventually settling into sediments where they are more stable and resistant to oxidation. researchgate.net

Photodecay: As discussed, photodecay is a primary loss process for NPAHs in the atmosphere and on surfaces exposed to sunlight. aaqr.org The efficiency of this process varies seasonally, with reduced photodecay in winter leading to an accumulation of certain NPAHs. aaqr.org

Biodegradation: Microbial degradation is a viable pathway for the removal of PAHs and their derivatives from contaminated environments like soil and water. nih.govnih.gov Bacterial consortia isolated from environments such as paddy rice soil have demonstrated the ability to degrade various PAHs at high rates. nih.gov For example, one consortium completely degraded fluorene, phenanthrene, and pyrene within 5 to 15 days. nih.gov The process often follows first-order kinetics, with specific half-lives depending on the compound and the microbial population. nih.gov However, the bioavailability of PAHs, which can be limited when they are strongly sorbed to soil and sediment particles, is a major obstacle to effective bioremediation. researchgate.net

Persistence: Despite these degradation pathways, PAHs and their derivatives are classified as persistent organic pollutants due to their stable chemical properties and resistance to breakdown. acs.org High molecular weight PAHs are particularly persistent. Their strong hydrophobicity causes them to sorb to organic carbon in soils and sediments, reducing their availability for degradation and increasing their environmental residence time. researchgate.net

Methodological Advancements in Environmental Sampling and Analysis for NPAHs

The accurate detection and quantification of NPAHs in complex environmental matrices like air, water, soil, and food are challenging due to their ultra-trace concentrations. nih.gov This necessitates highly sensitive and specific analytical methods.

Sampling: Ambient air sampling for PAHs and NPAHs typically involves collecting both particulate and vapor phases. nih.gov This is often achieved using a high-volume sampler with a quartz fiber filter to capture particles, followed by a sorbent cartridge (e.g., polyurethane foam, PUF) to trap gas-phase compounds. epa.gov

Extraction and Cleanup: After collection, the compounds must be extracted from the sample matrix using techniques like Soxhlet extraction or sonication with appropriate solvents (e.g., dichloromethane, cyclohexane). nih.gov The resulting extracts are often complex and require a cleanup step to remove interfering substances. nih.gov This can be accomplished using column chromatography with materials like silica or Florisil. nih.govnih.gov

Analysis: Several advanced analytical techniques are used for the determination of NPAHs:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and powerful technique for separating and identifying NPAHs. nih.govepa.gov Using negative chemical ionization (NCI) instead of electron impact (EI) ionization can increase sensitivity by an order of magnitude, with detection limits in the range of 0.01-0.02 µg/kg in food samples. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC coupled with fluorescence or ultraviolet (UV) detectors is another common method for analyzing PAHs and their derivatives. nih.gov

Other Detectors: Various other detectors can be coupled with GC for quantification, including flame ionization detection (FID), Fourier transform infrared spectrometry (FT-IR), and diode array detectors (DAD). nih.gov

The EPA and NIOSH have established standard methods (e.g., EPA Methods 610, 8270, TO-13A; NIOSH Methods 5506, 5515) for the analysis of PAHs in different environmental media. nih.govepa.gov

| Technique | Typical Use | Key Features / Detection Limits | Reference Method(s) |

|---|---|---|---|

| GC-MS | Separation and identification of NPAHs in various matrices. | High sensitivity, especially with NCI (0.01-0.02 µg/kg) nih.gov | EPA TO-13A epa.gov |

| HPLC-UV/Fluorescence | Quantification of PAHs and derivatives in biological and environmental samples. | Good for compounds that fluoresce. | EPA Method 610 nih.gov |

| GC-FID | Quantification of PAHs in biological samples. | Standard, robust detector. | NIOSH 5506, 5515 cdc.gov |

Theoretical and Computational Chemistry Approaches for 10 Nitro 1,2 Dihydroanthracene 1,2 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. These calculations can predict various properties, including molecular orbital energies, electron density distribution, and electrostatic potential. Such information is crucial for forecasting the reactivity of a compound. Methods like Density Functional Theory (DFT) are commonly used for these purposes, providing a balance between accuracy and computational cost. copernicus.org

For 10-Nitro-1,2-dihydroanthracene-1,2-diol, quantum chemical calculations could elucidate the influence of the nitro (-NO2) and hydroxyl (-OH) groups on the aromatic anthracene (B1667546) core. These calculations can identify the most likely sites for electrophilic and nucleophilic attack, predicting how the molecule might interact with biological macromolecules like DNA or enzymes. For instance, the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate regions susceptible to oxidation and reduction, respectively.

Illustrative Data Table: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates susceptibility to oxidation |

| LUMO Energy | -1.8 eV | Indicates susceptibility to reduction |

| Dipole Moment | 4.2 D | Reflects overall polarity of the molecule |

| Mulliken Atomic Charges | C1: +0.15, C2: +0.12, N10: +0.55 | Highlights electron-deficient centers |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated by quantum chemical calculations.

Molecular Dynamics Simulations of Conformational Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational flexibility and preferred shapes of a molecule in different environments, such as in a solvent or interacting with a biological membrane.

Illustrative Data Table: Conformational Preferences of this compound from MD Simulations

| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) |

| C1-C2-O-H | 120.5 | 15.2 |

| C9a-C10-N-O1 | 45.8 | 20.1 |

| C4a-C10-C9-C8a | 15.3 | 5.0 |

Note: The values in this table are hypothetical and represent the type of data obtained from molecular dynamics simulations to describe the molecule's flexibility.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational modeling plays a key role in establishing these relationships by quantifying various molecular features, known as molecular descriptors. These descriptors can be electronic, steric, or hydrophobic in nature.

For this compound, computational SAR studies would involve calculating a range of descriptors and comparing them to those of other nitro-PAHs with known activities. This could help in predicting its potential toxicity or mutagenicity. For example, descriptors related to the molecule's shape, size, and electronic properties can be used to build a predictive model for its interaction with a specific biological target. nih.gov

Illustrative Data Table: Calculated Molecular Descriptors for SAR Analysis

| Descriptor | Calculated Value | Potential Implication |

| Molecular Weight | 271.25 g/mol | Influences diffusion and transport |

| LogP (Octanol-Water Partition Coefficient) | 2.8 | Indicates moderate lipophilicity |

| Polar Surface Area | 89.5 Ų | Relates to membrane permeability |

| Number of Hydrogen Bond Donors | 2 | Potential for specific interactions |

| Number of Hydrogen Bond Acceptors | 4 | Potential for specific interactions |

Note: These values are hypothetical examples of descriptors used in computational SAR studies.

Predictive Modeling for Environmental Transformations and Biological Interactions

Predictive modeling uses computational algorithms to forecast the behavior of chemical compounds in various scenarios. For this compound, this could involve predicting its environmental fate, such as its persistence in soil or water, or its metabolic pathways in organisms. nih.gov These models are often built using data from a large set of known chemicals and employ machine learning techniques. researchgate.net

Illustrative Data Table: Predicted Environmental and Biological Fate

| Endpoint | Predicted Outcome | Confidence Level |

| Biodegradability | Low | Medium |

| Atmospheric Oxidation Half-Life | 12 hours | High |

| Primary Metabolites | Further oxidation of the aromatic ring | Medium |

| Binding to Estrogen Receptor | Weak | Low |

Note: The predictions in this table are for illustrative purposes and represent the output of predictive computational models.

Advanced Research Applications and Methodological Development for Dihydroanthracene Diols

Utilization as Probes in Biochemical Assays and Spectroscopy

The inherent spectroscopic properties of the nitroaromatic system in 10-Nitro-1,2-dihydroanthracene-1,2-diol make it a candidate for use as a probe in various biochemical assays. The nitro group, being electron-withdrawing, can influence the electronic transitions within the anthracene (B1667546) core, potentially leading to distinct fluorescence or absorbance signatures. These signatures could be sensitive to the local microenvironment, allowing the molecule to act as a reporter on binding events or changes in solvent polarity within biological systems.

In spectroscopic studies, the diol functionality offers a site for potential interactions with enzymes or receptors through hydrogen bonding. This could enable its use in mapping active sites or studying ligand-receptor interactions. The fluorescence properties, which are characteristic of many polycyclic aromatic hydrocarbons, might be quenched or enhanced upon binding to a biological target, providing a measurable signal for assay development.

| Potential Spectroscopic Application | Relevant Molecular Feature | Principle of Detection |

| Fluorescence Resonance Energy Transfer (FRET) Assays | Anthracene Core | Can act as an acceptor or donor in proximity to another fluorophore. |

| Environmental Sensing | Nitro Group and Diol | Changes in fluorescence or absorbance based on solvent polarity or hydrogen bonding environment. |

| Enzyme Inhibition Assays | Diol Functionality | Alteration of spectroscopic properties upon binding to an enzyme's active site. |

Integration into Supramolecular Systems for Host-Guest Chemistry

The field of supramolecular chemistry, which focuses on non-covalent interactions, offers a fertile ground for the application of this compound. thno.orgsemanticscholar.org The planar aromatic portion of the molecule can participate in π-π stacking interactions, a key driving force in the assembly of supramolecular structures. thno.org Furthermore, the diol groups provide sites for hydrogen bonding, enabling the formation of well-defined assemblies with complementary molecules.

In host-guest chemistry, this compound could be encapsulated within larger host molecules, such as cyclodextrins or calixarenes. nih.govfrontiersin.org The nitro group can influence the binding affinity and selectivity by modifying the electronic properties of the aromatic system. Such host-guest complexes could find applications in areas like controlled release, where an external stimulus could trigger the release of the "guest" molecule. nih.gov

| Supramolecular Host Type | Potential Binding Interactions | Potential Application |

| Cyclodextrins | Hydrophobic interactions with the anthracene core. nih.gov | Enhanced solubility, controlled release. |

| Calixarenes | π-π stacking, hydrogen bonding with the diol. frontiersin.org | Molecular recognition, sensing. |

| Cucurbiturils | Dipole-ion or hydrophobic interactions. | Stabilization of the guest molecule. |

Development of Analytical Methods for Detection and Quantification in Complex Mixtures

The detection and quantification of this compound in complex mixtures, such as environmental or biological samples, necessitates the development of sensitive and selective analytical methods. High-performance liquid chromatography (HPLC), coupled with ultraviolet-visible (UV-Vis) or fluorescence detection, is a primary technique for the separation and quantification of such aromatic compounds. The distinct chromophore of the nitro-anthracene system would allow for selective detection.

For enhanced sensitivity and structural confirmation, mass spectrometry (MS) coupled with a chromatographic separation technique (e.g., LC-MS) would be the method of choice. The molecular weight and fragmentation pattern of this compound would provide unambiguous identification. Furthermore, the development of specific extraction methods, such as solid-phase extraction (SPE), would be crucial for isolating the compound from complex matrices prior to analysis.

| Analytical Technique | Principle | Advantages for this Compound |

| HPLC-UV/Vis | Separation based on polarity, detection by light absorption. | Good for quantification due to the strong chromophore. |

| HPLC-Fluorescence | Separation with detection of emitted light. | High sensitivity and selectivity. |

| LC-MS | Separation coupled with mass-to-charge ratio detection. | Provides molecular weight and structural information for definitive identification. |

Precursor Role in the Synthesis of Advanced Organic Materials for Research Purposes

The functional groups present in this compound make it a versatile precursor for the synthesis of more complex organic materials. The diol functionality can be used to form esters or ethers, allowing for the incorporation of this molecule into polymer chains. The resulting polymers could possess interesting optical or electronic properties derived from the nitro-anthracene unit.

The nitro group itself is a versatile functional group in organic synthesis. It can be reduced to an amine, which can then be used in a variety of coupling reactions to build larger molecular architectures. For example, the resulting amino-diol could be a monomer for the synthesis of polyamides or polyimides. These materials could have applications in areas such as organic light-emitting diodes (OLEDs) or as components of specialized sensors.

Future Research Directions and Unanswered Questions for 10 Nitro 1,2 Dihydroanthracene 1,2 Diol

Elucidation of Complete Metabolic Pathways in Model Systems

A significant knowledge gap exists regarding the metabolic fate of 10-Nitro-1,2-dihydroanthracene-1,2-diol in biological systems. While the metabolism of parent PAHs and some nitro-PAHs has been characterized, the specific pathways for this compound are yet to be determined. Future research should focus on a comprehensive elucidation of its metabolic pathways in various model systems, from microbial cultures to mammalian models.

The metabolism of nitro-PAHs can proceed through two primary routes: nitroreduction and ring oxidation. For instance, 2-nitrofluorene (B1194847) is known to be metabolized in vivo via two distinct pathways. Inhalation leads to the formation of mutagenic hydroxylated nitrofluorenes, whereas oral administration results in reduction to 2-aminofluorene (B1664046) by gut microflora, which is subsequently acetylated to the potent carcinogen 2-acetylaminofluorene. nih.gov It is crucial to investigate whether this compound undergoes similar metabolic activation.

Key unanswered questions include:

What are the primary phase I and phase II metabolites of this compound in different biological systems?

Which specific cytochrome P450 (CYP) isozymes are responsible for its oxidative metabolism? researchgate.net

Does nitroreduction play a significant role in its metabolism, and if so, what are the resulting amino and N-acetylated metabolites?

Are the dihydrodiol moieties susceptible to further metabolism, potentially leading to the formation of reactive diol-epoxides, analogous to the ultimate carcinogenic metabolites of some parent PAHs?

In vitro studies using liver microsomes, hepatocytes, and various cell lines, as well as in vivo studies in rodent models, will be instrumental in mapping these metabolic pathways. The identification of metabolites can be achieved using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Isomeric Effects on Reactivity and Biological Activity

The position of the nitro group and the stereochemistry of the dihydrodiol functional groups in this compound are expected to profoundly influence its chemical reactivity and biological activity. Research on other nitro-PAHs has demonstrated that different isomers can exhibit vastly different toxicological profiles. For example, the distribution of nitropyrene and nitrofluoranthene isomers in the environment is dependent on their formation pathways (gas-phase versus heterogeneous reactions), and this isomer distribution is critical for source apportionment and risk assessment. nih.gov

Future investigations should systematically explore the impact of isomerism on the properties of nitro-anthracene dihydrodiols. This includes:

A comparative analysis of the chemical reactivity of different positional isomers of nitro-1,2-dihydroanthracene-1,2-diol (e.g., 9-nitro vs. 10-nitro).

An examination of the influence of the cis/trans stereochemistry of the diol group on the molecule's conformation and interaction with biological macromolecules.

A comparison of the mutagenic and carcinogenic potential of different isomers in a suite of toxicological assays.

Understanding these structure-activity relationships is fundamental to predicting the potential hazards associated with this class of compounds and for interpreting environmental monitoring data.

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The lack of commercially available standards of this compound is a major impediment to its study. Therefore, the development of efficient and stereoselective synthetic routes is a critical research priority. While methods for the synthesis of anthracene (B1667546) derivatives and the nitration of anthracene are known, the specific synthesis of this nitro-dihydrodiol has not been reported. numberanalytics.comorgsyn.org

Future synthetic chemistry efforts should focus on:

The development of regioselective nitration methods for 1,2-dihydroanthracene-1,2-diol.

The exploration of stereoselective dihydroxylation of 10-nitroanthracene.

The use of modern synthetic methodologies, such as transition-metal-catalyzed reactions, to improve yield and selectivity. beilstein-journals.org

The successful synthesis of analytical standards will enable researchers to conduct the necessary toxicological and environmental studies.

Advanced Mechanistic Studies on Environmental Fate under Varying Conditions

The environmental fate of this compound is another area that requires thorough investigation. Nitro-PAHs are known to be formed in the atmosphere through the reaction of parent PAHs with nitrogen oxides. aaqr.org They can be transported over long distances and partition between the gas and particle phases in the atmosphere. aaqr.org Photochemical degradation is a significant removal process for many nitro-PAHs. case.edu

Key research questions regarding the environmental fate of this compound include:

What are its primary formation pathways in the environment?

What is its atmospheric lifetime with respect to major oxidants such as hydroxyl radicals, nitrate (B79036) radicals, and ozone?

What are its photolysis products and quantum yields in different environmental media (air, water, soil)?

Is it susceptible to microbial degradation, and if so, what are the degradation pathways and products? researchgate.net

Chamber studies, photochemical experiments, and microbial degradation assays will be essential to unravel the environmental behavior of this compound.

Computational Approaches for High-Throughput Screening of Related Derivatives for Specific Research Endpoints

Given the vast number of possible nitro-PAH derivatives, computational approaches offer a valuable tool for prioritizing compounds for further experimental investigation. Quantitative Structure-Activity Relationship (QSAR) models have been successfully applied to predict the toxicity of nitroaromatic compounds. nih.govnih.gov These models use molecular descriptors to establish a mathematical relationship between chemical structure and biological activity.

Future computational research should aim to:

Develop robust QSAR models to predict the mutagenicity, carcinogenicity, and other toxicological endpoints of a wide range of nitro-anthracene derivatives. researchgate.net

Employ molecular docking simulations to investigate the potential interactions of these compounds with key biological targets, such as DNA and metabolic enzymes.

Utilize computational chemistry to predict the reactivity and environmental fate of these compounds. researchgate.net

High-throughput screening using these computational tools can help to identify the most hazardous derivatives and guide the allocation of resources for experimental testing.

Concluding Remarks

This compound represents a significant data gap in the field of nitro-PAH research. The future research directions outlined in this article provide a roadmap for a comprehensive investigation into its properties and potential risks. By systematically addressing these unanswered questions, the scientific community can gain a deeper understanding of this compound and its implications for human health and the environment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.